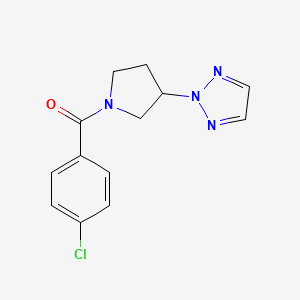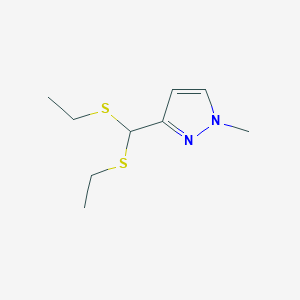
ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been found to inhibit the activity of various enzymes involved in the metabolism of drugs and toxins, indicating its potential as a drug metabolism inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide in lab experiments include its low toxicity and high potency. However, its limited solubility in water and organic solvents can be a limitation in certain experiments.
Direcciones Futuras
There are several future directions for the research on ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide. One potential direction is the development of novel drug formulations using this compound for the treatment of cancer, infections, and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs and toxins. Furthermore, the synthesis of analogs and derivatives of this compound can lead to the discovery of new compounds with improved properties and applications.
Métodos De Síntesis
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide can be synthesized through a multistep process involving the reaction of 1-methyl-1H-pyrazol-3-ylmethyl chloride with ethanethiol, followed by the reaction of the resulting intermediate with ethyl iodide. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl (ethylsulfanyl)(1-methyl-1H-pyrazol-3-yl)methyl sulfide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer, antimicrobial, and antifungal properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-[bis(ethylsulfanyl)methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2S2/c1-4-12-9(13-5-2)8-6-7-11(3)10-8/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUDUGPEHCSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NN(C=C1)C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

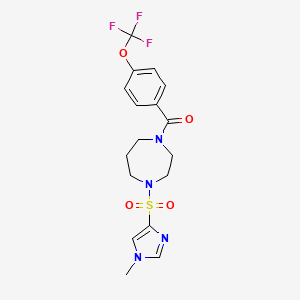
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)
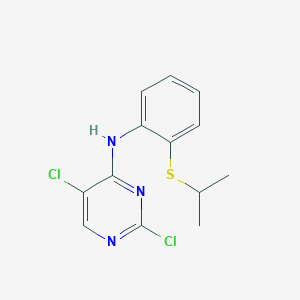
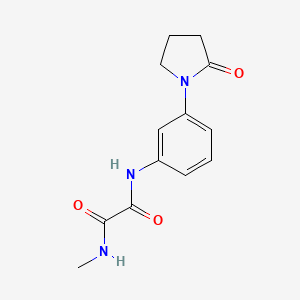

![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)
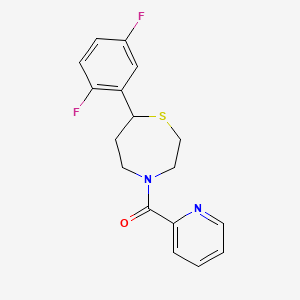
![5-Fluoro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2791742.png)

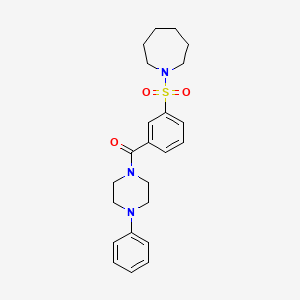
![10-ethoxy-3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2791745.png)
![1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone N-(2-fluorophenyl)hydrazone](/img/structure/B2791749.png)

